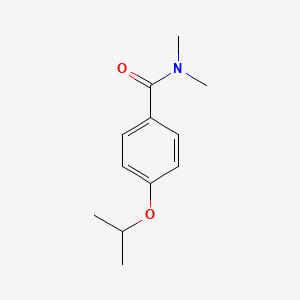
4-isopropoxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N,N-dimethylbenzamide, also known as IMD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
4-isopropoxy-N,N-dimethylbenzamide works by targeting and inhibiting specific enzymes that are involved in cancer cell growth. It has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
4-isopropoxy-N,N-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-isopropoxy-N,N-dimethylbenzamide for lab experiments is its high solubility in water, which makes it easy to administer to cells in culture. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to determine the optimal dosage for experiments.
Orientations Futures
There are several future directions for research on 4-isopropoxy-N,N-dimethylbenzamide. One area of research is to further investigate its anti-cancer properties and its potential for the development of new anti-cancer drugs. Another area of research is to explore its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is potential for the development of 4-isopropoxy-N,N-dimethylbenzamide-based therapies for other medical conditions such as inflammation and oxidative stress.
Conclusion
In conclusion, 4-isopropoxy-N,N-dimethylbenzamide is a promising chemical compound that has shown potential for a range of scientific research applications. Its anti-cancer properties, anti-inflammatory and anti-oxidant effects, and potential for the treatment of neurodegenerative diseases make it an exciting area of research. As further research is conducted, it is possible that 4-isopropoxy-N,N-dimethylbenzamide could lead to the development of new and innovative therapies for a range of medical conditions.
Méthodes De Synthèse
4-isopropoxy-N,N-dimethylbenzamide is synthesized through a series of chemical reactions. The initial step involves the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride. The resulting compound is then reacted with N,N-dimethylaniline in the presence of a base such as triethylamine to yield 4-isopropoxy-N,N-dimethylbenzamide.
Applications De Recherche Scientifique
4-isopropoxy-N,N-dimethylbenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research is in the field of drug discovery. 4-isopropoxy-N,N-dimethylbenzamide has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
N,N-dimethyl-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-11-7-5-10(6-8-11)12(14)13(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYGPDMHNDKHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(propan-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

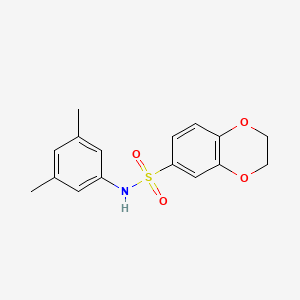
![N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)
![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)
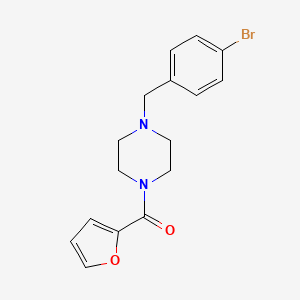
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5858459.png)
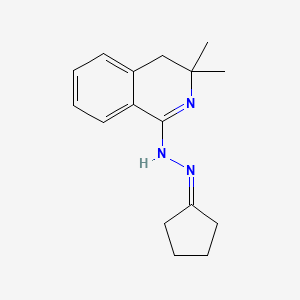
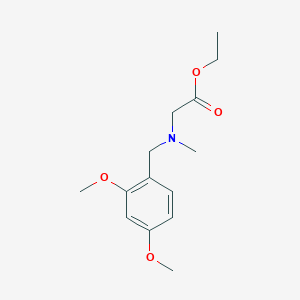
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)

![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)
![3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5858537.png)
![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)
